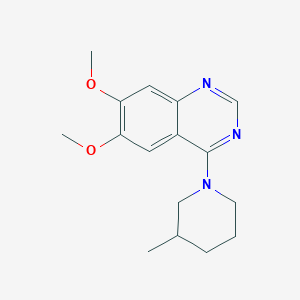
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine, also known as MSPP, is a pyrimidine derivative that has been extensively studied in recent years due to its potential applications in a wide range of scientific research fields. MSPP has been found to possess a variety of biochemical and physiological effects, as well as having a wide range of potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and bioengineering. In pharmacology, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new therapeutic agents for the treatment of various diseases. In biochemistry, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been used to study the structure and function of enzymes and other proteins, as well as its potential applications in drug discovery and drug design. In bioengineering, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been used to study the structure and function of proteins and other molecules, as well as its potential applications in gene therapy and tissue engineering.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine is not yet fully understood. However, it is believed that 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are a group of hormones that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess antioxidant, anti-allergic, and anti-diabetic properties. In addition, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has been found to possess anti-microbial, anti-fungal, and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in laboratory experiments. Its low toxicity and high solubility make it an ideal candidate for use in a variety of laboratory experiments. In addition, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine is relatively inexpensive and can be easily synthesized in the laboratory. However, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine also has some limitations. Its short half-life and low bioavailability can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine. One potential direction is to further study its mechanism of action and its biochemical and physiological effects in order to develop new therapeutic agents for the treatment of various diseases. Another potential direction is to explore the use of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine in gene therapy and tissue engineering. Finally, further research could be conducted to explore the potential applications of 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine in drug discovery and drug design.
Synthesemethoden
2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine can be synthesized using a variety of methods, including a two-step synthesis process. The first step involves the reaction of 4-chlorophenylpiperazine with 2-chloro-4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-methylsulfanyl-4-phenylpiperazine. The second step involves the condensation of the 4-methylsulfanyl-4-phenylpiperazine with 2-chloro-4-methylsulfanylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-20-15-16-8-7-14(17-15)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWAIJMSMURBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445112.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)
![6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile](/img/structure/B6445156.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylpyrazine](/img/structure/B6445163.png)
![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445168.png)

![6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine](/img/structure/B6445177.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445187.png)
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445192.png)
![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445196.png)